CaMKP Inhibitor
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Overview
Description
Calcium/calmodulin-dependent protein kinase phosphatase (CaMKP) inhibitors are compounds that specifically inhibit the activity of calcium/calmodulin-dependent protein kinase phosphatase. These inhibitors are crucial in regulating various cellular processes by modulating the activity of calcium/calmodulin-dependent protein kinases, which are involved in numerous signaling pathways, particularly in the cardiovascular and nervous systems .
Mechanism of Action
Target of Action
The primary target of the CaMKP Inhibitor is the Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) . CaMKII is a multifunctional enzyme and an important nodal signaling molecule in the cardiovascular system, playing a number of roles in Calcium signal transduction pathways that are essential to normal cardiac function .
Mode of Action
The this compound works by inhibiting the activity of CaMKII. This inhibition can lead to a decrease in spontaneous Calcium events and CaMKII phosphorylation of RyR2 . This suggests that the oxidized form of CaMKII (ox-CaMKII) is the main driver of arrhythmogenesis in certain models, with any other activation of CaMKII playing a minor role .
Biochemical Pathways
The this compound affects the cyclic adenosine monophosphate (cAMP) pathway. cAMP is a second messenger that has pleiotropic effects on various biological functions, including those in malignant cells . The downstream effectors of cAMP include cAMP-dependent protein kinase (PKA), exchange protein activated by cAMP (EPAC), and ion channels . cAMP can activate PKA or EPAC and promote cancer cell growth, but it can also inhibit cell proliferation and survival in a context- and cancer type-dependent manner .
Result of Action
The inhibition of CaMKP can have various molecular and cellular effects. For instance, in the context of diabetic cardiomyopathy, CaMKII inhibition has been shown to prevent cardiac dysfunction, including contractile dysfunction, heart failure with preserved ejection fraction, and arrhythmogenesis .
Action Environment
The action of the this compound can be influenced by various environmental factors. For example, the tumor microenvironment, which involves extracellular matrix, cancer-associated fibroblasts, tumor-infiltrating immune cells, and angiogenesis, plays a critical role in tumor progression . These cells can release cytokines and growth factors that either stimulate or inhibit cAMP production within the tumor microenvironment . This suggests that the efficacy and stability of the this compound could be influenced by these environmental factors.
Biochemical Analysis
Biochemical Properties
The CaMKP Inhibitor interacts with various enzymes and proteins, particularly the Ser/Thr protein. It functions by inhibiting the activity of CaMKP, which is a type of Ser/Thr protein . The nature of these interactions involves the removal of oxidized protein (CaMK) from the system .
Cellular Effects
The this compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting CaMKP mediated phospho-CaMKI hydrolysis . This inhibition does not affect the levels of protein phosphoric acid 2C (PP2C) and calcineurin (CaN) .
Molecular Mechanism
At the molecular level, the this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . It acts as a competitive substrate inhibitor of POPX2 (Ca2+/CaMKP) and the POPX1 (nuclear isoform CaMKP-N), exhibiting little activity against PP2B/CaN and PP2C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CaMKP inhibitors typically involves the formation of an amino-naphthol sulfonic acid structureThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production of CaMKP inhibitors involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: CaMKP inhibitors primarily undergo substitution reactions due to the presence of reactive sulfonic acid and amino groups. These reactions can be facilitated by various reagents under controlled conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as sodium hydroxide or other bases to facilitate the substitution of functional groups.
Oxidation and Reduction Reactions: These inhibitors can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the amino-naphthol sulfonic acid structure, which retain the inhibitory activity against calcium/calmodulin-dependent protein kinase phosphatase .
Scientific Research Applications
CaMKP inhibitors have a wide range of applications in scientific research:
Comparison with Similar Compounds
Calcium/calmodulin-dependent protein kinase II inhibitors: These inhibitors target a different kinase but have similar regulatory effects on calcium signaling pathways.
Phosphodiesterase inhibitors: These compounds also modulate intracellular signaling by affecting cyclic adenosine monophosphate levels.
Uniqueness: CaMKP inhibitors are unique in their specific targeting of calcium/calmodulin-dependent protein kinase phosphatase, making them valuable tools for studying and modulating calcium-dependent signaling pathways. Their specificity and effectiveness in inhibiting this particular phosphatase set them apart from other kinase inhibitors .
Properties
CAS No. |
52789-62-5 |
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Molecular Formula |
C10H10NNaO8S2 |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
sodium;1-amino-8-hydroxy-4-sulfonaphthalene-2-sulfonate;hydrate |
InChI |
InChI=1S/C10H9NO7S2.Na.H2O/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;1H2/q;+1;/p-1 |
InChI Key |
CSERVTGXEOFISN-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)O)N.[Na+] |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)[O-])N.O.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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